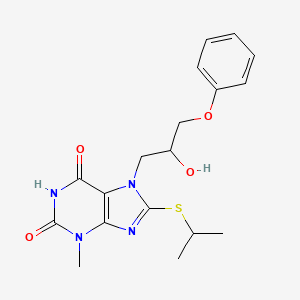

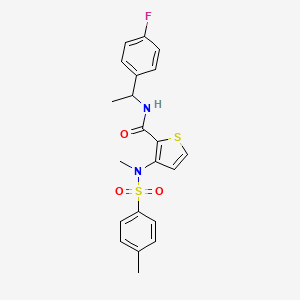

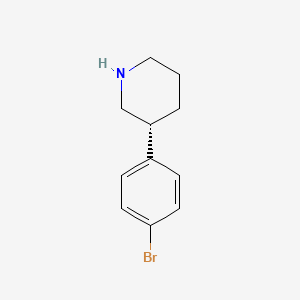

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a benzofuran ring, which is a key structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products .

Synthesis Analysis

The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists due to their interesting biological and pharmacological activities . Innovative methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient synthesis routes for complex benzofuran compounds.科学的研究の応用

Cyclooxygenase-2 Inhibition

- Research Context : Investigation into sulfonamide-containing 1,5-diarylpyrazole derivatives for cyclooxygenase-2 (COX-2) inhibition.

- Findings : A series of these compounds were identified as potent and selective COX-2 inhibitors. One such compound, celecoxib, is in clinical trials for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Cytotoxicity and Carbonic Anhydrase Inhibition

- Research Context : Synthesis and analysis of polymethoxylated-pyrazoline benzene sulfonamides for tumor and non-tumor cell line cytotoxicity and carbonic anhydrase inhibition.

- Findings : Certain trimethoxy derivatives were found to be selective and showed high tumor selectivity values. These compounds also exhibited significant carbonic anhydrase inhibitory activity (Kucukoglu et al., 2016).

Antiproliferative Activities

- Research Context : Assessment of pyrazole-sulfonamide derivatives for antiproliferative activities against HeLa and C6 cell lines.

- Findings : The study found cell selective effects against rat brain tumor cells (C6), with some compounds showing broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).

Antimicrobial Activity

- Research Context : Synthesis and evaluation of novel heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole for antimicrobial properties.

- Findings : The synthesized compounds showed potential as antimicrobial agents. Some derivatives formed supramolecular chains and layers, indicating complex interactions (El‐Emary et al., 2002).

Homogeneous Catalysis

- Research Context : Utilization of N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in synthesis.

- Findings : This compound acted as an efficient and homogeneous catalyst for synthesizing various pyrazole derivatives, adhering to green chemistry protocols (Khazaei et al., 2015).

Anti-Inflammatory, Analgesic, and Anticancer Activities

- Research Context : Synthesis of celecoxib derivatives and their evaluation for various pharmacological activities.

- Findings : Certain derivatives exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, showed potential as a therapeutic agent (Küçükgüzel et al., 2013).

Multi-Component Reaction Catalysis

- Research Context : Study of N-bromo sulfonamide as a catalyst for the synthesis of pyrazoles and related compounds.

- Findings : Demonstrated efficiency of the catalyst in neutral media, offering advantages such as non-toxic materials, high yields, and short reaction times (Khazaei et al., 2014).

Bioactivities of Pyrazoline Benzensulfonamides

- Research Context : Synthesis of pyrazoline benzensulfonamides and their evaluation as carbonic anhydrase and acetylcholinesterase inhibitors.

- Findings : The compounds showed significant enzyme inhibition and low cytotoxicity, indicating potential as novel inhibitors for carbonic anhydrase and acetylcholinesterase (Ozmen Ozgun et al., 2019).

将来の方向性

Benzofuran compounds, including “N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide”, have attracted significant attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research in this area is likely to focus on further exploring the biological activities of these compounds and developing new therapeutic agents based on these structures .

特性

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11(17-22(19,20)14-9-16-18(2)10-14)7-13-8-12-5-3-4-6-15(12)21-13/h3-6,8-11,17H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGLHWAJBZUCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one](/img/structure/B2940393.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)